molecular formula C9H12ClNO B2511358 3-[(4-Chlorophenyl)amino]propan-1-ol CAS No. 69380-37-6

3-[(4-Chlorophenyl)amino]propan-1-ol

Cat. No. B2511358
CAS RN: 69380-37-6
M. Wt: 185.65
InChI Key: HWZJUJOEYKRDBK-UHFFFAOYSA-N
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Description

The compound "3-[(4-Chlorophenyl)amino]propan-1-ol" is not directly studied in the provided papers. However, the papers do discuss various compounds with structural similarities, such as the presence of a 4-chlorophenyl group and the involvement of amino groups in their structures. These compounds have been characterized using spectroscopic techniques and X-ray crystallography, and their molecular structures have been optimized using density functional theory (DFT) calculations .

Synthesis Analysis

The synthesis of compounds related to "3-[(4-Chlorophenyl)amino]propan-1-ol" involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The absolute molecular configuration of another related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was determined by X-ray crystallography, which also revealed the presence of intermolecular hydrogen bonds .

Molecular Structure Analysis

The molecular structures of compounds with the 4-chlorophenyl group have been determined using X-ray diffraction techniques and optimized using DFT . For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its structural geometry, including bond lengths and angles, was calculated and found to be in good agreement with experimental data . Similarly, the molecular structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined, showing dihedral angles between the triazole ring and the phenyl rings .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving "3-[(4-Chlorophenyl)amino]propan-1-ol". However, they do discuss the electronic properties of related compounds, such as the presence of N-H...N hydrogen bonding and strong conjugative interactions . The molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone suggests potential inhibitory activity against kinesin spindle protein due to the formation of a stable complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed through various spectroscopic techniques and theoretical calculations. The vibrational frequencies of these compounds have been calculated and correlated with experimental data . The electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential maps, have been produced to understand the charge distribution and potential sites for electrophilic and nucleophilic attacks . Additionally, the nonlinear optical properties and hyperpolarizabilities of these compounds have been evaluated, suggesting potential applications in materials science .

Scientific Research Applications

Anticonvulsive and N-Cholinolytic Activities

  • Compounds similar to 3-[(4-Chlorophenyl)amino]propan-1-ol have shown pronounced anticonvulsive activities and some peripheral n-cholinolytic activities. These compounds were synthesized and evaluated for their biological properties, indicating potential applications in the treatment of convulsions (Papoyan et al., 2011).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

  • Research on derivatives of this compound has shown significant cardioselectivity in beta-adrenoceptor blocking agents. This finding is crucial for developing cardiovascular drugs that target specific receptors without affecting others (Rzeszotarski et al., 1979).

Antifungal Activity

  • Certain derivatives, particularly those with halogen substitutions, have demonstrated effective antifungal properties against Candida strains. This suggests their potential use in developing new antifungal agents (Lima-Neto et al., 2012).

Corrosion Inhibition

  • Tertiary amines derived from compounds like 3-[(4-Chlorophenyl)amino]propan-1-ol have been used as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, demonstrating potential applications in industrial corrosion prevention (Gao et al., 2007).

Dendrimer Synthesis for Biological Studies

  • Dendrimers based on 3-amino-propan-1-ol have been synthesized and shown to be non-toxic. These dendrimers are useful for various biological studies due to their unique structural properties (Krishna et al., 2005).

Molecular Structure and Docking Studies

  • Research on structurally similar compounds to 3-[(4-Chlorophenyl)amino]propan-1-ol has provided insights into their molecular structure, including antimicrobial activities and docking studies. This can inform the development of new drugs with specific target interactions (Okasha et al., 2022).

Safety And Hazards

The compound has a signal word of “Warning” and the hazard statement H316 . The precautionary statements are P332+P313 .

properties

IUPAC Name

3-(4-chloroanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-2-4-9(5-3-8)11-6-1-7-12/h2-5,11-12H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZJUJOEYKRDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)amino]propan-1-ol

Synthesis routes and methods

Procedure details

4-Chloroaniline (4.39 g) and lithium tetrafluoroborate (3.32 g) were added to a solution of oxetane (1.00 g) in acetonitrile (20 mL) at room temperature, and the reaction solution was stirred at room temperature for 52 hours. A saturated sodium bicarbonate solution was added to the reaction solution, followed by extraction with chloroform. The resulting extract was dried over magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 2.17 g of the title compound. The property values of the compound are as follows.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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